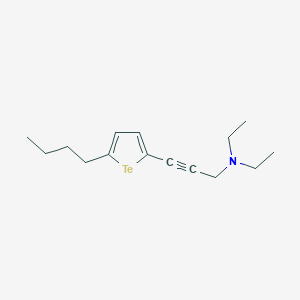![molecular formula C14H19NO2 B14192661 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide CAS No. 923011-85-2](/img/structure/B14192661.png)
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide: is an organic compound characterized by a hydroxy group attached to a phenylpropan structure, which is further linked to a pent-4-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1R,2S)-1-hydroxy-1-phenylpropan-2-amine.
Amidation Reaction: The amine is then reacted with pent-4-enoic acid under appropriate conditions to form the desired amide. This reaction often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological effects.
類似化合物との比較
- N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
Comparison: N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide is unique due to its specific structural features, such as the combination of a hydroxy group and a pent-4-enamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. In comparison, similar compounds may have different functional groups or structural arrangements, leading to variations in their chemical and biological properties.
特性
CAS番号 |
923011-85-2 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC名 |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide |
InChI |
InChI=1S/C14H19NO2/c1-3-4-10-13(16)15-11(2)14(17)12-8-6-5-7-9-12/h3,5-9,11,14,17H,1,4,10H2,2H3,(H,15,16)/t11-,14-/m0/s1 |
InChIキー |
NTNREBGHNFVQBG-FZMZJTMJSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)CCC=C |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NC(=O)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)

![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
